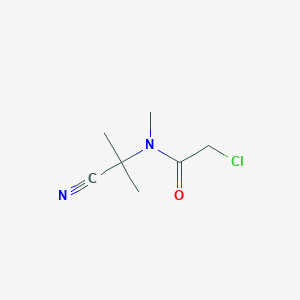

![molecular formula C14H11ClF3N B1420142 (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine CAS No. 1019353-55-9](/img/structure/B1420142.png)

(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine

Vue d'ensemble

Description

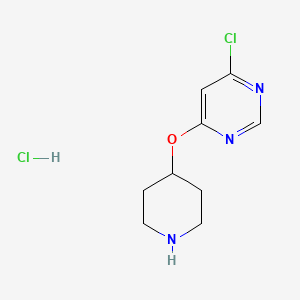

“(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine” is an organic compound with the CAS Number: 2243507-98-2 . It has a molecular weight of 320.14 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C14H10Cl2F3N/c15-10-4-1-8(2-5-10)13(20)9-3-6-11(12(16)7-9)14(17,18)19/h1-7,13H,20H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 320.14 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis and Hapten Identification : (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine was used in the synthesis of a hapten for chlorfenapyr, illustrating its utility in creating antigens for immunological applications (Liu ShunZi & Xu Han-hong, 2009).

- Catalysis in Transfer Hydrogenation : This compound's derivatives have been utilized in catalysis, specifically in efficient transfer hydrogenation reactions, showcasing its role in synthetic chemistry (Şemistan Karabuğa et al., 2015).

Molecular Structure and Interactions

- Luminescent Platinum(II) Complexes : Studies involving this compound and its derivatives have explored the creation of luminescent mono- and binuclear cyclometalated platinum(II) complexes, contributing to our understanding of molecular interactions in these complexes (S. Lai et al., 1999).

Pharmacological and Biological Insights

- Amylose Tris(3,5-dimethylphenyl)carbamate Discrimination : This compound has been used in studies to achieve the separation of enantiomers on specific stationary phases, adding to our understanding of chiral discrimination in pharmacological contexts (Y. Bereznitski et al., 2002).

Environmental and Analytical Applications

- Environmental Contaminant Analysis : Research has also explored its derivatives as potential environmental contaminants, contributing to the broader understanding of organic pollutants in ecological studies (H. Buser, 1995).

Material Science and Engineering

- Photophysical Properties in Polyimides : Studies involving derivatives of this compound have focused on their incorporation into novel polyimides, examining the photophysical properties and applications in material science (D. Yin et al., 2005).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine are currently unknown

Biochemical Pathways

Without knowledge of the primary targets of this compound, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies will hopefully shed light on this aspect.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . .

Analyse Biochimique

Biochemical Properties

(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with opioid receptors at the spinal and supraspinal levels, suggesting its involvement in neurogenic pain relief . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to relieve pain by affecting opioid receptors, which are crucial in cell signaling pathways related to pain perception . Additionally, it may impact gene expression by altering the transcriptional activity of genes involved in pain and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to opioid receptors, leading to their activation or inhibition, which in turn modulates pain signaling pathways . This compound may also inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its pain-relieving effects can last from 60 to 150 minutes post-administration . The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. In vitro and in vivo studies have indicated that the compound remains stable under specific conditions, ensuring its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively relieves pain without significant adverse effects. At higher doses, it may cause toxic or adverse effects, such as respiratory depression and nausea . These threshold effects are critical for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.

Propriétés

IUPAC Name |

(4-chlorophenyl)-[4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8,13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRCQRBBNQCEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

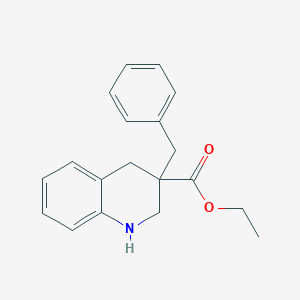

![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1420059.png)

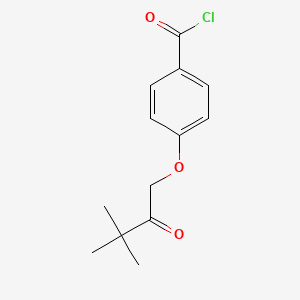

![((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420070.png)

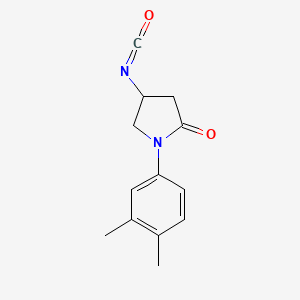

![1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1420076.png)

![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1420078.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1420079.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1420082.png)